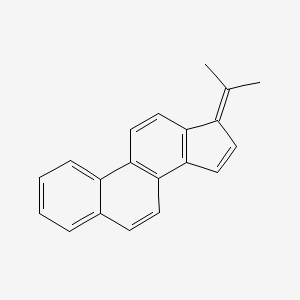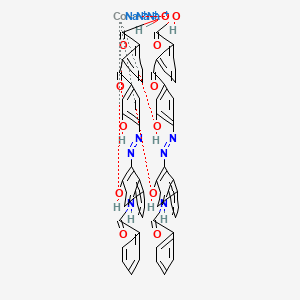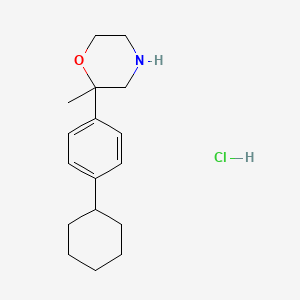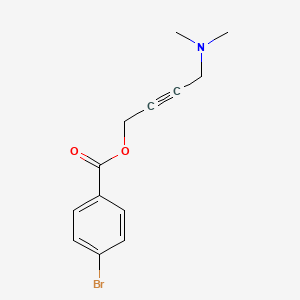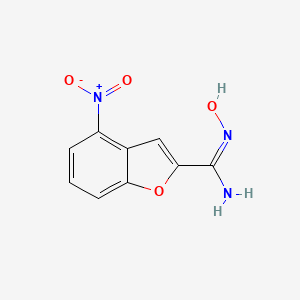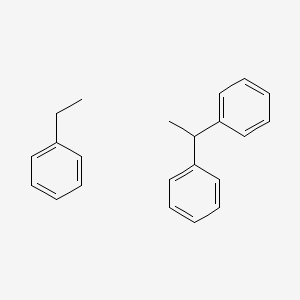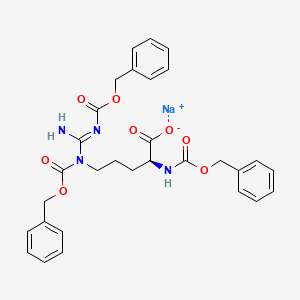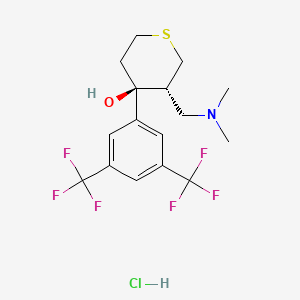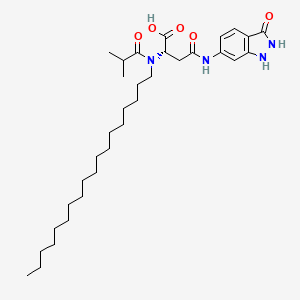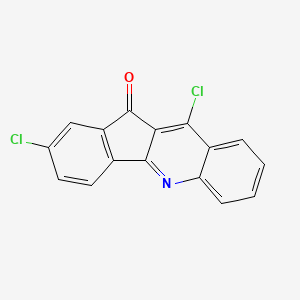
2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes a fused tetracyclic system, making it a significant molecule in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of a suitable precursor with phosphorus oxychloride (POCl3) at elevated temperatures (around 150°C). This reaction facilitates the formation of the indenoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted indenoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Potential pharmacological activities include anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
11H-Indeno(1,2-b)quinoxalin-11-one: This compound shares a similar core structure but differs in its substituents and specific reactivity.
6,9-Dichloro-11H-indeno(1,2-c)quinoline-11-one: Another closely related compound with variations in the fused ring system and chlorine positions.
Uniqueness: 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
93695-73-9 |
|---|---|
Molekularformel |
C16H7Cl2NO |
Molekulargewicht |
300.1 g/mol |
IUPAC-Name |
2,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-8-5-6-9-11(7-8)16(20)13-14(18)10-3-1-2-4-12(10)19-15(9)13/h1-7H |
InChI-Schlüssel |
HFPCJGLDKCETQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C4=C(C3=O)C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



